Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate
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Overview
Description
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate typically involves the reaction of ethanimidic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, triethylamine, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields ethanimidic acid and trimethylsilanol .
Scientific Research Applications
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate involves the formation of stable trimethylsilyl ethers. These ethers protect reactive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl groups can be removed under mild conditions, allowing the recovery of the original hydroxyl compounds .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Used as a derivatization reagent for gas chromatography and mass spectrometry.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Employed in the analysis of phenolic acids in fruits and the preparation of pyrimidinone ribosides.
Uniqueness
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is unique due to its specific structure and reactivity. The presence of both trimethylsilyl and ethanimidate groups allows for versatile applications in organic synthesis and analytical chemistry .
Properties
CAS No. |
119927-52-5 |
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Molecular Formula |
C8H21NO2Si2 |
Molecular Weight |
219.43 g/mol |
IUPAC Name |
trimethylsilyl N-trimethylsilyloxyethanimidate |
InChI |
InChI=1S/C8H21NO2Si2/c1-8(10-12(2,3)4)9-11-13(5,6)7/h1-7H3 |
InChI Key |
MICJKAGGBXDGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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